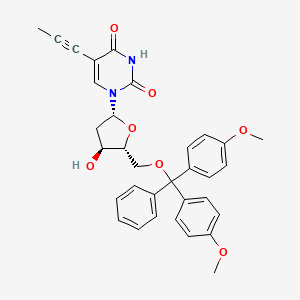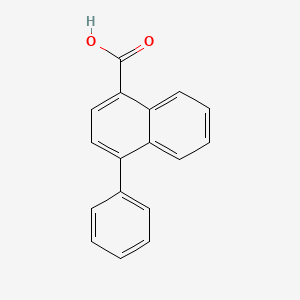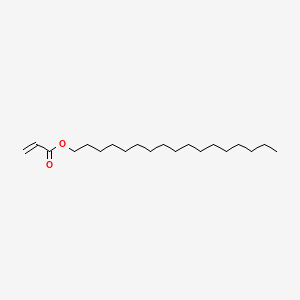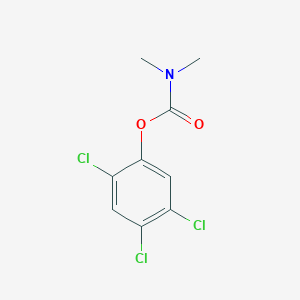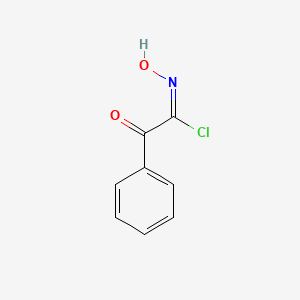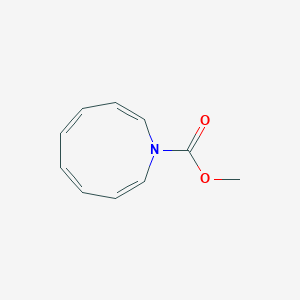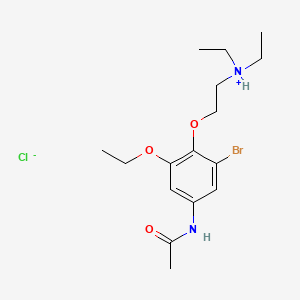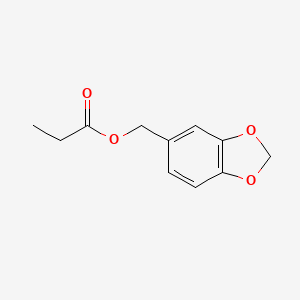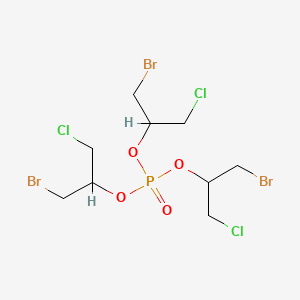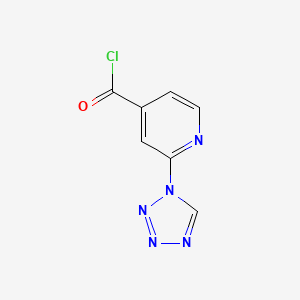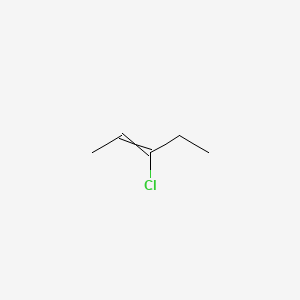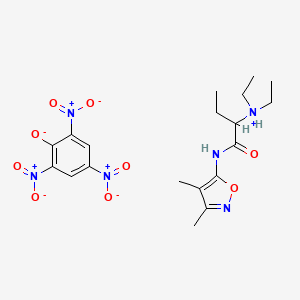
5-Thiazolol,2-amino-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolol,2-amino-4-methyl- is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry, agriculture, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiazolol,2-amino-4-methyl- typically involves the reaction of 3-acetylpropyl alcohol with thiourea under acidic conditions. The reaction is carried out at temperatures ranging from 78 to 100°C for 3 to 8 hours. The pH is then adjusted to 8.5-10.5 using an alkali solution, followed by extraction with ethyl ether .
Industrial Production Methods: Industrial production methods for 5-Thiazolol,2-amino-4-methyl- often involve similar synthetic routes but on a larger scale. The process includes steps such as reduced pressure distillation to purify the final product. The yield of this method can be as high as 73%, making it efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Thiazolol,2-amino-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions occur at the C-5 position, while nucleophilic substitution occurs at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
5-Thiazolol,2-amino-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-Thiazolol,2-amino-4-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug
Uniqueness: 5-Thiazolol,2-amino-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C4H6N2OS |
|---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
2-amino-4-methyl-1,3-thiazol-5-ol |
InChI |
InChI=1S/C4H6N2OS/c1-2-3(7)8-4(5)6-2/h7H,1H3,(H2,5,6) |
InChI Key |
CBKNZNUNAUYDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



